molecular formula C23H25N3O3 B2375562 RAS inhibitor Abd-7

RAS inhibitor Abd-7

Cat. No.: B2375562
M. Wt: 391.5 g/mol
InChI Key: MJHHFDJNRRCUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

RAS inhibitor Abd-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study protein-protein interactions and the effects of inhibiting these interactions.

    Biology: Helps in understanding the role of RAS proteins in cellular signaling and their impact on cell growth and proliferation.

    Medicine: Investigated for its potential use in cancer therapy, particularly in targeting cancers with RAS mutations.

    Industry: Utilized in the development of new therapeutic agents and in drug discovery research

Mechanism of Action

Abd-7 works by binding to RAS and inhibiting the protein-protein interaction (PPI) between RAS and its effectors . By interacting with RAS within cells, Abd-7 hinders RAS-effector interactions and suppresses endogenous RAS-dependent signaling .

Safety and Hazards

Abd-7 is intended for research use only and is not for human use . Despite theoretical concerns of increased ACE2 expression by Renin-Angiotensin-Aldosterone system (RAS) blockade, there is no evidence that RAS inhibitors are harmful during COVID-19 infection and have in fact been shown to be beneficial in animal studies .

Preparation Methods

The synthetic routes and reaction conditions for RAS inhibitor Abd-7 involve a series of chemical reactions designed to produce the compound with high purity. The industrial production methods typically involve the use of advanced organic synthesis techniques, including the use of specific reagents and catalysts to ensure the desired chemical structure is achieved. The compound is often synthesized in a solid form and can be dissolved in solvents like DMSO for use in various applications .

Chemical Reactions Analysis

RAS inhibitor Abd-7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[4-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-26(2)15-16-7-9-17(10-8-16)24-20-12-11-19(25-23(20)27-3)18-5-4-6-21-22(18)29-14-13-28-21/h4-12,24H,13-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHHFDJNRRCUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)NC2=C(N=C(C=C2)C3=C4C(=CC=C3)OCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.